molecular formula C22H20N4O3S B11603182 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11603182
M. Wt: 420.5 g/mol
InChI Key: JDMVBSGJKCJQDO-UHFFFAOYSA-N
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Description

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:

    Formation of the Triazatricyclo Core: The initial step involves the construction of the triazatricyclo core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.

    Alkylation: The prop-2-enyl group is introduced via alkylation reactions, often using alkyl halides in the presence of a strong base such as sodium hydride.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to introduce the imino and methyl groups, typically using reagents like ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the imino group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the imino group to an amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s unique structure and reactivity make it a potential lead compound in medicinal chemistry. It could be used to design new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: This compound is unique due to its specific tricyclic structure and functional groups.

    Other Triazatricyclo Compounds: Compounds with similar triazatricyclo cores but different substituents may exhibit different reactivity and applications.

    Sulfonyl-Substituted Compounds: Compounds with sulfonyl groups but different core structures may have different chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of a triazatricyclo core with sulfonyl and imino groups, which imparts distinct chemical reactivity and potential biological activity.

This detailed overview provides a comprehensive understanding of 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C22H20N4O3S/c1-4-11-25-20(23)18(30(28,29)16-8-5-14(2)6-9-16)12-17-21(25)24-19-10-7-15(3)13-26(19)22(17)27/h4-10,12-13,23H,1,11H2,2-3H3

InChI Key

JDMVBSGJKCJQDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CC=C

Origin of Product

United States

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